molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No.: B1591648
CAS No.: 608140-09-6
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium bromide is a chemical compound that has gained attention in scientific research due to its potential use as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them useful in various applications, such as catalysis, separation processes, and electrochemistry.

Scientific Research Applications

Physicochemical Properties and Applications

  • Thermophysical Characterization : A study on binary mixtures of 1-propyl-1-methylpyrrolidinium bromide and water investigated their density and viscosity across temperatures ranging from 288.15 K to 318.15 K. The research revealed the influence of side chain effects on these properties, providing foundational data for engineering and chemical applications (Liu et al., 2020).

  • Electrolyte Enhancement for Batteries : The addition of 1-allyl-1-methylpyrrolidinium chloride to an ethylmagnesium bromide electrolyte significantly improved the performance of rechargeable magnesium batteries. This advancement underscores the potential of 1-Methyl-1-propylpyrrolidinium bromide derivatives in enhancing energy storage technologies (Cho et al., 2017).

  • Corrosion Inhibition : Novel cationic surfactants based on this compound have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants demonstrated significant potential in reducing corrosion, indicating their importance in industrial applications (Hegazy et al., 2016).

Environmental and Safety Aspects

  • Ecotoxicity Evaluation : The ecotoxicity of this compound and other ionic liquids was assessed using the green microalga, Selenastrum capricornutum. The study found that while ionic liquids are considered green solvents, their toxicities vary and necessitate careful evaluation for environmental safety (Cho et al., 2008).

Advanced Applications

  • Electrochemical Studies for Energy Storage : Research into the electrochemical generation and collision of emulsion droplets in a bromide redox system with 1-ethyl-1-methylpyrrolidinium bromide highlighted the material's potential in redox flow batteries. This work provides insight into the droplet dynamics on electrode surfaces, crucial for improving battery design and performance (Han et al., 2017).

  • Ionic Liquid Degradation Mechanism : The degradation of this compound in an ultrasound-assisted zero-valent iron activated carbon micro-electrolysis system was studied, identifying degradation products and mechanisms. This research is vital for understanding the environmental impact and degradation pathways of ionic liquids (Zhou et al., 2013).

Safety and Hazards

It is a cautionary substance, and risks cannot be excluded if handled inappropriately. Avoid contact with skin, inhalation, and ingestion. Rinse eyes thoroughly if exposed .

Future Directions

Research on 1-Methyl-1-propylpyrrolidinium bromide could explore its applications beyond redox flow batteries and investigate its potential in other fields .

Biochemical Analysis

Biochemical Properties

1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAZZWDBWKZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049328
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608140-09-6
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpyrrolidinium bromide
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Record name 1-Methyl-1-propylpyrrolidinium bromide
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Synthesis routes and methods I

Procedure details

Propylmethylpyrrolidinium bromide was prepared by Menshutkin reaction of N-methylpyrrolidine with 1-bromobutane. 21.5 g of the adduct formed by the IB-4 complex with KF were added to 20.8 g of [C4H8N(CH3)C3H7]Br in 100 ml of acetone. The suspension was stirred by means of a magnetic stirrer for 48 hours. The KBr formed during the reaction was eliminated by filtration and the precipitate was washed with two portions of 20 ml of acetone. The solvent was eliminated and a viscous liquid was recovered, corresponding to the formula:
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Synthesis routes and methods II

Procedure details

(Propyl)(methyl)pyrrolidinium bromide is prepared by reaction of 12.4 g of 1-bromopropane with 8.5 g of N-methylpyrrolidine at normal temperature.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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